The synthesis of 2-methyl-1-[4-(4-nitrophenoxy)benzoyl]piperidine and its analogs often involves a multistep process. One such method starts with the modification of a previously known oxytocin antagonist, L-371,257. [] This involves incorporating various pyridine N-oxide groups at the acetylpiperidine terminus of the molecule. [] A key intermediate in this synthesis pathway is a pyridine N-oxide derivative. []
2-Methyl-1-[4-(4-nitrophenoxy)benzoyl]piperidine exerts its effects by competitively binding to the human oxytocin receptor. [] This binding interaction prevents the endogenous ligand, oxytocin, from binding to the receptor and exerting its biological effects. [] The compound exhibits high affinity for the oxytocin receptor, as demonstrated by its nanomolar range inhibition constant (Ki) value of 4.1 nM. []
2-Methyl-1-[4-(4-nitrophenoxy)benzoyl]piperidine exhibits favorable pharmacological properties. [] One crucial characteristic is its excellent oral bioavailability, reaching 90% in rats and 96% in dogs. [] Moreover, it demonstrates good aqueous solubility, exceeding 8.5 mg/mL at a pH of 5.2. [] This high solubility is advantageous for formulating intravenous administration solutions. []
2-Methyl-1-[4-(4-nitrophenoxy)benzoyl]piperidine is primarily employed as a research tool to study the oxytocin receptor and its role in various physiological and pathological processes. [] Its high selectivity for the oxytocin receptor over the closely related vasopressin receptors makes it valuable in dissecting the specific contributions of oxytocin signaling. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2